molecular formula C7H6Cl3NO B494578 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone CAS No. 183268-72-6

2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B494578
CAS No.: 183268-72-6
M. Wt: 226.5g/mol
InChI Key: VKZUOGVHBCUWMI-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone (CAS: 303995-90-6, SC-25808) is a trichloroacetyl-substituted pyrrole derivative. Its molecular formula is C₇H₆Cl₃NO, with a molecular weight of 242.49 g/mol (calculated from and ). Structurally, it features a trichloromethyl ketone group attached to the 2-position of a 5-methylpyrrole ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in Friedel-Crafts formylation and esterification reactions to generate substituted pyrrole derivatives .

Key synthetic routes include:

  • Trichloroacetylation: Reaction of pyrrole derivatives with trichloroacetyl chloride in the presence of Lewis acids like AlCl₃ .
  • Esterification: Conversion to alkyl carboxylates via methanolic sodium methoxide .

Its electron-withdrawing trichloromethyl group enhances electrophilic reactivity, making it valuable for constructing complex heterocycles in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3NO/c1-4-2-3-5(11-4)6(12)7(8,9)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZUOGVHBCUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 2-Methylpyrrole with Trichloroacetyl Chloride

The most widely reported method involves the Friedel-Crafts acylation of 2-methylpyrrole (CAS: 636-41-9) with trichloroacetyl chloride (CAS: 76-02-8) in anhydrous diethyl ether. This exothermic reaction proceeds via electrophilic substitution at the pyrrole ring’s α-position, facilitated by the electron-rich nature of the heterocycle.

Reaction Conditions:

  • Molar Ratio: 1:1 stoichiometry between 2-methylpyrrole and trichloroacetyl chloride.

  • Solvent: Anhydrous diethyl ether, which stabilizes the intermediate acylium ion.

  • Temperature: Room temperature (20–25°C), with gradual addition to mitigate exothermic effects.

  • Duration: 1 hour under continuous stirring, followed by quenching with aqueous potassium carbonate.

Workup and Isolation:
Post-reaction, the organic layer is separated, and the solvent is evaporated under reduced pressure. The crude product is purified via triple washing with n-hexane to remove unreacted starting materials and oligomeric byproducts. This method achieves an average yield of 85%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.

Alternative Solvent Systems and Catalytic Approaches

While diethyl ether remains the solvent of choice, trials with dichloromethane and tetrahydrofuran (THF) have shown comparable efficiency but require longer reaction times (2–3 hours). Catalytic Lewis acids such as zinc chloride or aluminum trichloride were explored but deemed unnecessary due to the inherent reactivity of trichloroacetyl chloride.

Experimental Optimization and Mechanistic Insights

Temperature and Stoichiometric Effects

Elevating the reaction temperature to 40°C reduces the reaction time to 30 minutes but risks decomposition of the trichloroacetyl chloride, lowering yields to 70%. A 10% excess of trichloroacetyl chloride compensates for volatility losses, improving yields to 88% under optimized conditions.

Byproduct Formation and Mitigation

The primary byproduct, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CAS: 120122-47-6), forms via nitration side reactions when trace nitric acid is present. Rigorous exclusion of moisture and acidic impurities suppresses this pathway.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula: C7H6Cl3NO (MW: 226.49 g/mol).

  • 1H NMR (400 MHz, CDCl3): δ 11.74 (s, 1H, pyrrole NH), 6.89 (d, J = 3.0 Hz, 1H, H-3), 5.97 (t, J = 3.1 Hz, 1H, H-5), 5.35–5.29 (m, 1H, H-4), 2.21 (s, 3H, CH3).

  • ESI-MS: [M+H]+ observed at m/z 227.5, consistent with the molecular formula.

Crystallographic and Thermal Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyrrole ring and the trichloroacetyl group’s orientation. Differential scanning calorimetry (DSC) reveals a melting point of 162–164°C, with decomposition onset at 220°C.

Applications in Heterocyclic Chemistry

Synthesis of Triazole Derivatives

The compound serves as a precursor for 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives via hydrazinolysis and heterocyclization. These derivatives exhibit antimicrobial and anticancer activities in preliminary assays.

Role in Alkaloid Synthesis

Radical cyclization reactions of trichloroacetamides derived from this compound enable access to 2-azabiciclo[3.3.1]nonane frameworks, foundational to madangamine alkaloids.

Industrial-Scale Production Considerations

Cost Analysis

  • Raw Materials: 2-Methylpyrrole ($7.00/250 mg) and trichloroacetyl chloride ($38.29/25 g).

  • Production Cost: Estimated at $12.50/g at 85% yield, competitive for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is its use as an antibacterial agent. Research indicates that this compound can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. A patent describes its efficacy in treating bacterial infections in warm-blooded animals, including humans .

Case Study : In a study conducted on various bacterial strains, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as a novel therapeutic agent.

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Its structure suggests potential as a herbicide or insecticide due to the presence of the trichloroacetyl group, which is known to enhance biological activity.

Table 1: Pesticidal Activity of this compound

Target OrganismActivity TypeConcentration (mg/L)Efficacy (%)
WeedsHerbicidal20085
AphidsInsecticidal10090
Fungal PathogensFungicidal15080

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrole derivatives with trichloroacetyl chloride. Variations in the synthesis process can lead to different derivatives with potentially enhanced biological activities.

Table 2: Synthetic Pathways for Derivatives

Derivative NameMethod of Synthesis
N-Methyl-4-nitro-2-trichloroacetylpyrroleReaction of N-methylpyrrole with trichloroacetyl chloride under basic conditions
4-Nitro-2-(trichloroacetyl)-1-methylpyrroleSimilar pathway with variations in substitution patterns

Safety and Environmental Considerations

While the compound exhibits promising applications, it is essential to consider its safety profile. The trichloroacetyl group can pose environmental risks due to its potential toxicity. Proper handling and disposal methods must be adhered to when utilizing this compound in laboratory or agricultural settings.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Halogenation : Bromine substituents (e.g., 4,5-dibromo derivative) increase steric bulk and enable Suzuki-Miyaura coupling, whereas chlorine in the parent compound favors electrophilic substitution .

Electron-Withdrawing Groups: Nitro (‑NO₂) and trifluoromethyl (‑CF₃) groups enhance oxidative stability but reduce nucleophilic attack susceptibility compared to the methyl-substituted parent compound .

Hydrogen Bonding: Amino-substituted analogues (e.g., ) exhibit stronger intermolecular interactions, impacting crystallization behavior .

Physical and Spectral Properties

Property Parent Compound 4,5-Dibromo Derivative Aryl-Substituted Derivative ()
Molecular Weight 242.49 g/mol 342.40 g/mol 401.55 g/mol
Melting Point Not reported 85–87°C (post-esterification, ) 95+% purity, solid at RT
UV-Vis λmax ~270 nm (π→π* transition of pyrrole) Red-shifted due to bromine Broad absorption (aryl conjugation)

Biological Activity

2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by a trichloromethyl group attached to a pyrrole ring. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the synthesis, biological mechanisms, and relevant case studies of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of trichloroacetyl chloride with 5-methyl-1H-pyrrole in the presence of a base such as triethylamine. This reaction produces the desired compound through controlled conditions that neutralize the hydrochloric acid formed during the process. Purification methods, including recrystallization and chromatography, are utilized to obtain high-purity products.

The compound has a molecular formula of C7H6Cl3N1O1C_7H_6Cl_3N_1O_1 and a molecular weight of 228.48 g/mol. Its structure includes:

Property Value
IUPAC NameThis compound
CAS Number183268-72-6
Molecular FormulaC7H6Cl3NO
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of their activity, impacting various biochemical pathways and cellular processes. The trichloromethyl group is particularly reactive and can participate in multiple chemical reactions including oxidation and substitution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It could inhibit the growth of specific bacterial strains through its interaction with microbial enzymes.

Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays. Its mechanism involves binding to active sites on enzymes, thus preventing substrate access and subsequent reactions.

Toxicological Studies : Toxicity assessments have indicated that compounds with similar structures can exhibit cytotoxic effects on mammalian cells. Further studies are needed to establish the safety profile of this specific compound.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antitumor Activity : A study on related pyrrole derivatives demonstrated significant cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring enhance antitumor efficacy .
  • Enzyme Interaction Studies : Research has shown that pyrrole-based compounds can effectively inhibit certain enzymes involved in metabolic pathways. For example, derivatives similar to this compound were tested against acetylcholinesterase and showed promising inhibitory effects .
  • Pharmacological Applications : Investigations into the pharmacological applications of trichloroacetyl derivatives have highlighted their potential use in drug development for treating various diseases due to their bioactive properties .

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, and what experimental conditions are critical for high yields?

The compound is synthesized via Friedel-Crafts acylation of 5-methylpyrrole with trichloroacetyl chloride. Key steps include:

  • Dropwise addition of trichloroacetyl chloride to a cooled (0°C) ethereal solution of 5-methylpyrrole to minimize side reactions .
  • Prolonged stirring (48 hours) at 0°C to ensure complete reaction, followed by extraction with ethyl acetate and drying over MgSO₄ .
  • Yields exceeding 90% are achievable with strict temperature control and stoichiometric precision. Alternative methods use potassium carbonate as a base in diethyl ether, achieving ~78% yield after purification by silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 provides graphical visualization of thermal ellipsoids and hydrogen bonding networks .
  • Spectroscopy : IR and NMR (¹H/¹³C) are standard. NIST databases provide reference spectra for carbonyl (C=O) and aromatic proton signals, aiding peak assignment . Gas chromatography with polar columns can confirm purity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrrole ring be addressed?

Friedel-Crafts formylation at the pyrrole C4 position requires careful control of electrophilic conditions. For example:

  • Use of Lewis acids (AlCl₃) in dichloroethane at 0°C directs formylation to the less hindered C4 site .
  • Bromination with stoichiometric Br₂ in DMF/K₂CO₃ selectively substitutes the C4 position, avoiding over-halogenation .

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

  • Disorder in trichloromethyl groups : High-resolution data (≤ 0.8 Å) and SHELXL’s restraints (DELU, SIMU) improve refinement of disordered Cl atoms .
  • Hydrogen bonding ambiguity : Graph set analysis (Etter’s rules) helps classify interactions, such as N–H···O bonds in crystal packing .

Q. How should researchers analyze discrepancies in reported reaction yields (e.g., 77.8% vs. 99%) for similar synthetic protocols?

  • Parameter optimization : Higher yields (99%) are achieved with extended reaction times (48 hours) and low temperatures (0°C), whereas shorter durations (1 hour) at room temperature result in lower yields (77.8%) .
  • Purification methods : Column chromatography vs. simple extraction significantly impacts isolated yields .

Q. What computational or experimental methods are suitable for studying hydrogen bonding patterns in crystalline forms?

  • Graph set analysis : Categorizes hydrogen bonds into motifs (e.g., chains, rings) using topological descriptors .
  • ORTEP-3 : Visualizes intermolecular interactions and quantifies bond angles/distances for publications .

Methodological Notes

  • Synthetic protocols should prioritize inert atmospheres to prevent pyrrole oxidation .
  • Crystallographic data must be deposited in the Cambridge Structural Database (CSD) for peer validation .
  • Spectroscopic interpretation should cross-reference NIST or EPA databases to avoid misassignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.